molecular formula C14H10F3NO B1453505 4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine CAS No. 1187167-96-9

4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine

Cat. No. B1453505
CAS RN: 1187167-96-9
M. Wt: 265.23 g/mol
InChI Key: AUYICPPHLXMBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine” is a chemical compound with the molecular formula C14H10F3NO . It has a molecular weight of 265.23 . The IUPAC name for this compound is (4-methyl-3-pyridinyl)[2-(trifluoromethyl)phenyl]methanone .


Synthesis Analysis

The synthesis of “4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine” and its derivatives plays a crucial role in the agrochemical and pharmaceutical industries . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine” is represented by the InChI code 1S/C14H10F3NO/c1-9-6-7-18-8-11(9)13(19)10-4-2-3-5-12(10)14(15,16)17/h2-8H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine” are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Agrochemical Industry

4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine: and its derivatives play a significant role in the agrochemical industry. The trifluoromethylpyridine (TFMP) moiety is a key structural component in active ingredients used for crop protection. More than 20 new agrochemicals containing the TFMP group have been introduced, offering enhanced efficacy against pests due to the unique physicochemical properties imparted by the fluorine atoms .

Pharmaceutical Development

In the pharmaceutical sector, several drugs incorporate the TFMP structure for its beneficial effects on biological activity. The compound under discussion has been utilized in the synthesis of pharmaceutical ingredients where the presence of the TFMP group contributes to the therapeutic potential of the final product .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, 4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine derivatives are also used in veterinary medicine. The TFMP derivatives have been approved for use in veterinary products, enhancing the treatment of various animal health issues .

Synthesis of Organic Compounds

The compound serves as an intermediate in the synthesis of various organic molecules. Its reactivity and stability make it a valuable building block in constructing complex structures, particularly in the development of fluorinated organic chemicals, which are increasingly important in research and industry .

Material Science

The unique characteristics of the TFMP group, such as its influence on volatility and chemical resistance, make 4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine a candidate for developing advanced materials with specific desired properties .

Chemical Research

In chemical research, the compound is used to explore the chemistry of trifluoromethylpyridines. It helps in understanding the effects of fluorine-containing moieties on the physical properties and biological activities of compounds, thus contributing to the discovery of novel applications .

Mechanism of Action

The biological activities of “4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine” derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The future of “4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine” looks promising, with many novel applications expected to be discovered . The demand for its derivatives has been increasing steadily in the last 30 years, particularly in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

(4-methylpyridin-3-yl)-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-9-6-7-18-8-11(9)13(19)10-4-2-3-5-12(10)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYICPPHLXMBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192608
Record name (4-Methyl-3-pyridinyl)[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine

CAS RN

1187167-96-9
Record name (4-Methyl-3-pyridinyl)[2-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methyl-3-pyridinyl)[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine
Reactant of Route 3
Reactant of Route 3
4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine
Reactant of Route 4
Reactant of Route 4
4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine
Reactant of Route 6
Reactant of Route 6
4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.